molecular formula C5H7ClN2OS B2952962 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride CAS No. 2126178-93-4

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride

Cat. No.: B2952962
CAS No.: 2126178-93-4
M. Wt: 178.63
InChI Key: UALOPEYNYPJBNT-UHFFFAOYSA-N
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Description

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride (CAS 2126178-93-4) is a high-purity chemical intermediate designed for advanced research and development. This compound features a 1,3-thiazole heterocycle, a privileged scaffold in medicinal chemistry known for its significant biological potential. The thiazole ring, which contains both sulfur and nitrogen atoms, is a versatile moiety found in a wide range of therapeutic agents due to its aromaticity and diverse reactivity . This compound serves as a critical synthon in the design and optimization of novel bioactive molecules. Researchers value thiazole-bearing compounds for their wide spectrum of pharmacological activities, which include serving as antioxidants, antimicrobials, anti-tubercular agents, and anticancer therapeutics . The structure of this molecule makes it a valuable building block for constructing more complex compounds intended for interaction with biological systems, such as inhibiting specific enzymes or modulating cellular receptors. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to handle this material with care, following all appropriate safety protocols. For your convenience, this product is available for shipping from multiple global locations. Please refer to the product specifications for detailed information on molecular weight, formula, and storage conditions.

Properties

IUPAC Name

2-amino-1-(1,3-thiazol-5-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.ClH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALOPEYNYPJBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 2-bromo-1,3-thiazole with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of thiazole derivatives, with a focus on compounds related to "2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride":

Scientific Research Applications

  • Building Blocks in Synthesis: Thiazoles are essential building blocks for synthesizing complex molecules.
  • Biological Activity Studies: These compounds are studied for potential antimicrobial and anti-inflammatory properties.
  • Therapeutic Agent Research: Thiazoles are explored for potential use as therapeutic agents in various medical conditions.
  • Pharmaceutical Development: They are used in developing pharmaceuticals and other industrial chemicals.

Biological Activities

The biological activity of thiazole derivatives arises from their interaction with specific molecular targets.

  • DNA Interaction: Thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, potentially causing DNA double-strand breaks and apoptosis in cancer cells.
  • Antimicrobial Properties: Research indicates antimicrobial activity against various pathogens, suggesting their potential in developing new antimicrobial agents. Studies on thiazole derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL, depending on the bacterial strain.
  • Anti-inflammatory Effects: In vitro studies show that these compounds can inhibit pro-inflammatory cytokine production in macrophages, indicating potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Examples of Thiazole Applications

  • Antimicrobial Research: A study testing thiazole derivatives against Staphylococcus aureus and Escherichia coli showed promising results compared to traditional antibiotics, suggesting their potential as lead structures for new antimicrobial agents.
  • Anticancer Research: Certain synthesized indole-linked thiazoles have demonstrated anticancer potential and cell line selectivity. For example, one compound showed high activity possibly due to a methoxy group on the phenyl ring and fluorine substitution on the indole ring (IC50 = 10–30 µM) . Several 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues have shown remarkable effectiveness against cancer cell lines .

Additional Thiazole Derivatives

  • 2-(2-amino-1,3-thiazol-5-yl)ethan-1-ol: This is another organic compound with life science applications .
  • 1-(2-Amino-1,3-thiazol-5-yl)ethan-1-one: Used as an intermediate in chemical synthesis .

General Experimental Procedures for Thiazole Synthesis

  • Reactions involving thiazoles often require specific experimental conditions, such as using a Bruker 400 MHz instrument for NMR spectral analysis and a Shimadzu GCMS-QP 1000 EX mass spectrometer for mass spectral analysis . Theoretical calculations are performed using Gaussian 09 and AutoDock Tools 4.2 .

Mechanism of Action

The mechanism of action of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes and receptors. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

a) 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
  • Structure : Contains a methyl group at the 4-position of the thiazole ring.
  • Molecular Formula : C₆H₈N₂OS (base), CAS 30748-47-1 .
  • Increased steric bulk may influence binding interactions in biological systems compared to the unsubstituted thiazole in the target compound.
b) 1-(2-Amino-4-phenyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride
  • Structure : Phenyl group at the 4-position of the thiazole.
  • Molecular Formula : C₁₁H₁₁ClN₂OS, MW 254.74 .
  • Electronic effects from the phenyl ring could alter reactivity in substitution or condensation reactions.

Functional Group Modifications

a) 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol Dihydrochloride
  • Structure : Hydroxyl group replaces the ketone.
  • Molecular Formula : C₅H₁₀Cl₂N₂OS, MW 229.11 .
  • Key Differences: The alcohol functional group increases hydrogen-bonding capacity, enhancing solubility in polar solvents.
b) 2-Amino-1-(2-hydroxyphenyl)ethanone Hydrochloride
  • Structure : Substituted phenyl ring with a hydroxyl group.
  • Molecular Formula: C₈H₉NO₂·HCl, MW 151.17 (base) .
  • Key Differences: The hydroxyl-phenyl group introduces phenolic acidity (pKa ~10) and UV absorption properties, differing from the thiazole’s aromaticity. Synthesis involves hydriodic acid reduction of nitro precursors, contrasting with thiazole-based routes .

Aromatic Ring Replacements

a) 2-Amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride
  • Structure : Benzodioxole ring replaces thiazole.
  • Molecular Formula: C₉H₉NO₃·HCl, MW 231.64 .
  • Key Differences :
    • The bicyclic benzodioxole enhances planarity and electron-richness, influencing binding to aromatic receptors (e.g., serotonin receptors).
    • Increased metabolic stability compared to thiazole due to reduced susceptibility to oxidative degradation.
b) bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride)
  • Structure : Bromo-dimethoxy-substituted phenyl ring.
  • Molecular Formula: C₁₀H₁₃BrNO₃·HCl (estimated).
  • Key Differences :
    • Bromine and methoxy groups confer strong electron-withdrawing and donating effects, respectively, altering redox behavior.
    • Associated with psychoactive properties, unlike the thiazole derivative .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends Notable Applications
Target: 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one HCl C₅H₇ClN₂OS (est.) ~194.65 (est.) Thiazole, ketone Moderate (HCl salt enhances) Medicinal chemistry lead
1-(2-Amino-4-methyl-thiazol-5-yl)ethanone C₆H₈N₂OS 156.21 Thiazole, methyl Low (hydrophobic) Agrochemical intermediates
1-(2-Amino-4-phenyl-thiazol-5-yl)ethanone HCl C₁₁H₁₁ClN₂OS 254.74 Thiazole, phenyl Low (non-polar solvents) Material science
2-Amino-1-(benzodioxol-5-yl)ethanone HCl C₉H₉NO₃·HCl 231.64 Benzodioxole, ketone Moderate CNS drug candidates
2-Amino-1-(2-hydroxyphenyl)ethanone HCl C₈H₉NO₂·HCl 187.63 Phenol, ketone High (polar solvents) Photochemical studies

Research Findings and Implications

  • Synthetic Accessibility : Thiazole derivatives generally require cyclization with thiourea or Lawesson’s reagent, whereas phenyl analogues rely on Friedel-Crafts or Ullmann couplings .
  • Biological Activity : Thiazole-containing compounds exhibit antimicrobial and antiviral properties, while benzodioxol derivatives are explored for CNS activity .
  • Toxicity: Limited data exist for the target compound, but methyl-substituted thiazoles show higher metabolic stability in preliminary assays .

Biological Activity

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their roles in various pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this compound, supported by data tables and research findings from various studies.

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₅H₉ClN₂S
  • Molecular Weight : 142.18 g/mol

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, research indicates that derivatives containing the thiazole moiety exhibit significant antibacterial and antifungal properties against various pathogens.

CompoundActivityMIC (µg/mL)Reference
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-oneBroad-spectrum against Gram-positive bacteria32.6
p-Nitrophenyl derivativeActive against E. coli62.5
Benzothiazole derivativesEffective against Acinetobacter baumannii-

In vitro studies have shown that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus niger.

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied. Research has demonstrated that certain thiazole compounds can significantly reduce cell viability in cancer cell lines.

CompoundCell LineViability Reduction (%)Reference
2-Amino-1-(1,3-thiazol-5-yl)ethan-1-oneCaco-2 (colon cancer)39.8%
Compound with naphthoquinone fusionA549 (lung cancer)14.0%
Thiazole derivative with 4-CN substitutionA549 & Caco-2~60% reduction

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for their anticonvulsant effects. In a study involving picrotoxin-induced convulsion models, certain thiazole compounds showed promising results in preventing seizures.

CompoundModel UsedProtection Rate (%)Reference
Thiazole-integrated pyrrolidinonesPicrotoxin model100% protection

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their biological activity. The study found that modifications at the amine group significantly influenced antimicrobial efficacy, highlighting structure-activity relationships (SAR) that could guide future drug design.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one hydrochloride in academic settings?

  • Methodological Answer : The compound is typically synthesized via condensation of 5-thiazolyllithium with protected α-amino ketones, followed by acidic deprotection and hydrochloride salt formation. Key steps include monitoring reaction progress by TLC (silica gel, ethyl acetate/hexane 1:1) and purification via recrystallization in ethanol/water (3:7 v/v). Structural analogs like 2-amino-1-(4-methylphenyl)ethanone hydrochloride have been synthesized using similar protocols .

Q. Which analytical techniques are critical for structural validation of this hydrochloride salt?

  • Methodological Answer : Use HRMS (ESI+, m/z calculated for C₅H₇N₂OS⁺: 143.0275, observed: 143.0273 ± 0.0002) to confirm molecular weight. ¹H NMR (D₂O, 400 MHz) identifies the thiazolyl proton at δ 8.3 ppm and the amino group via exchange with D₂O. Single-crystal XRD (Mo-Kα radiation, SHELXL-2018) refines the chloride counterion position, with ORTEP-3 visualizing thermal ellipsoids .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer : Conduct Hansen solubility parameter analysis to identify optimal solvents (e.g., DMSO-water mixtures). For kinetic studies, use phosphate buffer (pH 7.4) with 5% DMSO co-solvent. Centrifugation at 14,000 rpm for 10 min removes insoluble particulates prior to UV quantification (λmax = 265 nm, ε = 1,200 M⁻¹cm⁻¹) .

Advanced Research Questions

Q. How should crystallographers resolve contradictory hydrogen-bonding networks in XRD datasets?

  • Methodological Answer : Apply twin refinement in SHELXL using the TWIN/BASF commands for pseudo-merohedral twinning. Validate hydrogen positions via Fourier difference maps and compare O-H⋯Cl bond lengths (expected range: 2.8–3.2 Å) with analogous structures like methoxamine hydrochloride. Use PLATON’s ADDSYM to check for missed symmetry .

Q. What experimental design identifies thermal degradation pathways under simulated storage conditions?

  • Methodological Answer : Perform isothermal TGA (150°C, N₂ atmosphere) coupled with pyrolysis-GC/MS (DB-5 column, 70–300°C ramp). Major degradation products include thiazole-5-carbaldehyde (m/z 127.0321) and ammonium chloride (confirmed by ion chromatography). Quantify using external calibration curves .

Q. How can computational models predict tautomeric stability in aqueous environments?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) with implicit solvation (SMD model) to compare thione (C=S) and thiol (S-H) tautomers. Validate predictions via ¹³C CP-MAS NMR (solid-state) and pH-dependent UV-Vis (aqueous solutions). Energy differences <2 kcal/mol indicate equilibrium .

Q. What strategies validate target engagement in kinase inhibition assays?

  • Methodological Answer : Use SPR (Biacore T200) with immobilized JAK2 kinase domain (ligand density: 8,000 RU). Calculate kinetic parameters (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.003 s⁻¹) and confirm specificity via counter-screening against a 468-kinase panel at 1 μM compound concentration .

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